Cas no 128461-01-8 (D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI))
![D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) structure](https://fr.kuujia.com/scimg/cas/128461-01-8x500.png)
128461-01-8 structure
Nom du produit:D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)
D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)
- altromycin D
- methyl [10-{4-(dimethylamino)-5-[(5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-4,6-dimethyltetrahydro-2H-pyran-2-yl}-2-(
- Octonic acid, 3,7-anhydro-4,8-dideoxy-2-C-(2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-(2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-alpha-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-4H-anthra(1,2-b)pyran-5-yl)-5-O-methyl-, methyl ester
- methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate
- AKOS040746550
- 128461-01-8
- CHEBI:219577
-
- Piscine à noyau: InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3
- La clé Inchi: CSPDCSMLEJFUJJ-UHFFFAOYSA-N
- Sourire: COC1C(O)C(C)OC(OC2C(C)OC(C3=CC=C4C(C(C5=C(C4=O)C=C(C(C4OC(C)C(O)C(OC)C4)(O)C(OC)=O)C4C(C=C(C6(OC6C)C)OC5=4)=O)=O)=C3O)CC2(C)N(C)C)C1
Propriétés calculées
- Qualité précise: 909.37837
- Masse isotopique unique: 909.378
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 65
- Nombre de liaisons rotatives: 11
- Complexité: 1880
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 12
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 239A^2
Propriétés expérimentales
- Dense: 1.43
- Point d'ébullition: 987.4°C at 760 mmHg
- Point d'éclair: 550.9°C
- Indice de réfraction: 1.631
- Le PSA: 238.81
D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) Littérature connexe
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
128461-01-8 (D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)) Produits connexes
- 2098003-98-4(3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride)
- 2248187-03-1((2S)-2,4,4-trimethylpentan-1-amine)
- 1412958-09-8(4-chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine)
- 1260821-25-7(Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate)
- 2172485-76-4(5-cyclobutyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane)
- 101987-86-4(Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate)
- 2137543-99-6(INDEX NAME NOT YET ASSIGNED)
- 261789-00-8(Benzeneethanamine, 2,5-dimethoxy-4-nitro-)
- 1824572-82-8(Methyl 3-bromo-1-methylpyrazole-4-carboxylate)
- 2153711-16-9(2-chloro-1-(2-fluoro-6-nitrophenyl)ethan-1-one)
Fournisseurs recommandés
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
